REACTION_CXSMILES
|
Br[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=1.[Na+].[C:9]1([S:15]([O-:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CN(C=O)C>[CH:7]1([S:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:17])=[O:16])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1 |f:1.2|
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Name
|
|
Quantity
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35.9 mL
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Type
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reactant
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Smiles
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BrC1=CCCCC1
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
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benzenesulfinic acid sodium salt
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Quantity
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86.6 g
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Type
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reactant
|
Smiles
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[Na+].C1(=CC=CC=C1)S(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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is stirred for 17 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Then the mixture is evaporated under high vacuum
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Type
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ADDITION
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Details
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The residue is diluted with ether
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Type
|
WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
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The crude product is purified by Flash-chromatography (ethyl acetate/hexanes (1:9), 1 kg silicagel)
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
C1(C=CCCC1)S(=O)(=O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |